molecular formula C14H20ClN3O2 B2776177 N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034447-74-8

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2776177
CAS No.: 2034447-74-8
M. Wt: 297.78
InChI Key: MKGXWINVXQKJOB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable amine and carbonyl compounds.

    Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with an appropriate nucleophile.

    Attachment of the tert-butyl group: This can be accomplished using tert-butylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-((3-bromopyridin-4-yl)oxy)pyrrolidine-1-carboxamide
  • N-(tert-butyl)-3-((3-fluoropyridin-4-yl)oxy)pyrrolidine-1-carboxamide
  • N-(tert-butyl)-3-((3-methylpyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Uniqueness

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide, also known by its CAS number 2034555-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄ClN₃O₃, with a molecular weight of 319.74 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a chloropyridine moiety, which may contribute to its biological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₃
Molecular Weight319.74 g/mol
CAS Number2034555-97-8

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may be attributed to the presence of the nitroxide functional group that stabilizes free radicals .
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds can provide neuroprotection in models of neurodegenerative diseases due to their ability to modulate oxidative stress .
  • Antimicrobial Properties : Preliminary studies indicate that compounds similar in structure may exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, the following pathways have been proposed:

  • Radical Scavenging : The compound may function as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby reducing oxidative damage in cells .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially contributing to their therapeutic effects .

Study 1: Neuroprotective Potential

A study examining the neuroprotective potential of pyrrolidine derivatives found that certain compounds could significantly reduce neuronal cell death in vitro when exposed to oxidative stressors. The study highlighted the role of the tert-butyl group in enhancing stability and bioavailability .

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the antioxidant capacity of various pyrrolidine derivatives indicated that those with bulky substituents, such as tert-butyl groups, exhibited superior radical scavenging abilities compared to their unsubstituted counterparts . This suggests that structural modifications can enhance biological activity.

Study 3: Antimicrobial Efficacy

A preliminary screening for antimicrobial activity revealed that several pyrrolidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, it suggests potential avenues for further investigation into its antimicrobial properties .

Properties

IUPAC Name

N-tert-butyl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)17-13(19)18-7-5-10(9-18)20-12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWINVXQKJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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